

# Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Cat. No.: B1275761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**, a halogenated aromatic aldehyde with significant applications as an intermediate in organic synthesis. This document outlines the expected fragmentation patterns, provides a detailed experimental protocol for its analysis, and presents the data in a clear, accessible format for researchers in the field.

## Core Physicochemical Data

Property	Value	Source
CAS Number	84102-43-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>14</sub> H <sub>10</sub> Br <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	370.05 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White crystalline powder	<a href="#">[1]</a>

## Mass Spectrometry Analysis

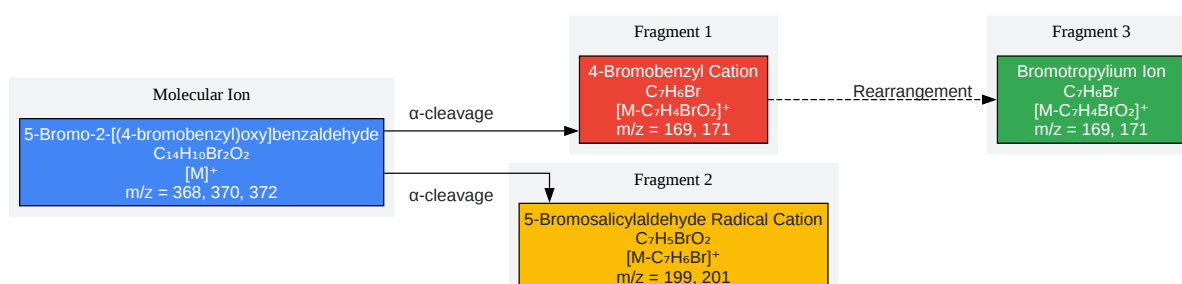
Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of synthetic compounds like **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and its fragments, which is a key diagnostic feature in the mass spectrum.

## Expected Isotopic Profile

Due to the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes, the molecular ion peak ( $[\text{M}]^+$ ) will appear as a triplet of peaks at  $m/z$  values corresponding to  $[\text{M}]^+$ ,  $[\text{M}+2]^+$ , and  $[\text{M}+4]^+$ .<sup>[1]</sup> The relative intensities of these peaks will be approximately in a 1:2:1 ratio, which is a distinctive signature for molecules containing two bromine atoms.

## Predicted Fragmentation Pathway

The fragmentation of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde** under electron ionization (EI) is expected to proceed through several key pathways, primarily involving cleavage of the benzylic ether bond and subsequent fragmentations of the resulting ions.



[Click to download full resolution via product page](#)

**Figure 1:** Predicted fragmentation pathway of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**.

## Summary of Predicted Mass Spectral Data

The following table summarizes the expected major ions and their mass-to-charge ratios (m/z) in the mass spectrum of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**.

Ion	Formula	m/z (Isotopologues)	Description
[M] <sup>+</sup>	C <sub>14</sub> H <sub>10</sub> Br <sub>2</sub> O <sub>2</sub>	368, 370, 372	Molecular Ion
[M-C <sub>7</sub> H <sub>4</sub> BrO <sub>2</sub> ] <sup>+</sup>	C <sub>7</sub> H <sub>6</sub> Br	169, 171	4-Bromobenzyl cation / Bromotropylium ion
[M-C <sub>7</sub> H <sub>6</sub> Br] <sup>+</sup>	C <sub>7</sub> H <sub>5</sub> BrO <sub>2</sub>	199, 201	5-Bromosalicylaldehyde radical cation

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section details a generalized protocol for the analysis of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde** using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

### 1. Sample Preparation:

- Dissolve approximately 1 mg of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde** in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Vortex the solution to ensure complete dissolution.

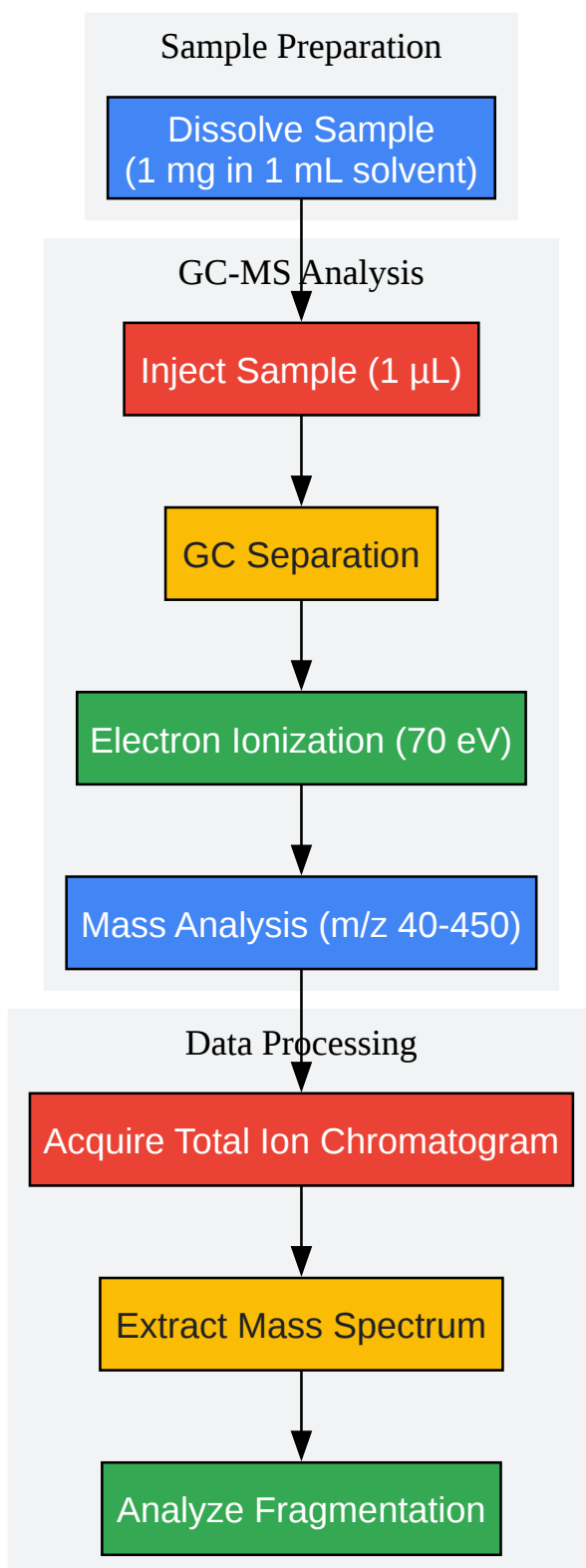
### 2. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

- Injection Volume: 1  $\mu$ L.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent non-polar capillary column.
- Oven Temperature Program:
  - Initial temperature: 100°C, hold for 2 minutes.
  - Ramp: Increase to 280°C at a rate of 20°C/min.
  - Final hold: Hold at 280°C for 5 minutes.
- MS Source: Electron Ionization (EI) at 70 eV.
- MS Quadrupole Temperature: 150°C.
- MS Source Temperature: 230°C.
- Mass Range: Scan from m/z 40 to 450.

### 3. Data Acquisition and Analysis:

- Acquire the data using the instrument's software.
- Integrate the total ion chromatogram (TIC) to identify the peak corresponding to **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**.
- Extract the mass spectrum for the identified peak.
- Analyze the fragmentation pattern and compare it with the predicted data.



[Click to download full resolution via product page](#)

**Figure 2:** General experimental workflow for GC-MS analysis.

## Conclusion

The mass spectrometric analysis of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde** is characterized by a distinct isotopic pattern and predictable fragmentation pathways. The dominant fragmentation is expected to be the cleavage of the benzyl ether bond, leading to the formation of the 4-bromobenzyl cation and the 5-bromosalicylaldehyde radical cation. This guide provides the foundational information required for researchers to identify and characterize this compound using mass spectrometry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | 84102-43-2 | Benchchem [benchchem.com]
- 2. 5-BROMO-2-[(4-BROMOBENZYL)OXY]BENZALDEHYDE | 84102-43-2 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275761#mass-spectrometry-of-5-bromo-2-4-bromobenzyl-oxy-benzaldehyde]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)